![molecular formula C19H29ClN2O B2943343 N-[1-(Aminomethyl)cyclohexyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide;hydrochloride CAS No. 2503205-85-2](/img/structure/B2943343.png)
N-[1-(Aminomethyl)cyclohexyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide;hydrochloride
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Description
N-[1-(Aminomethyl)cyclohexyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide;hydrochloride is a useful research compound. Its molecular formula is C19H29ClN2O and its molecular weight is 336.9. The purity is usually 95%.
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Biological Activity
N-[1-(Aminomethyl)cyclohexyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide; hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the compound's biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of N-[1-(Aminomethyl)cyclohexyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide; hydrochloride can be represented as follows:
This compound features a cyclohexyl group and an indene derivative, which are crucial for its biological activity.
The primary mechanism of action for N-[1-(Aminomethyl)cyclohexyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide; hydrochloride is believed to be its interaction with specific neurotransmitter receptors. Preliminary studies indicate that it may act as a modulator for muscarinic acetylcholine receptors (mAChRs), particularly M1 and M4 subtypes, which are implicated in cognitive functions and neurodegenerative diseases.
Table 1: Interaction with Muscarinic Receptors
Receptor Type | Binding Affinity (Ki) | Functional Activity |
---|---|---|
M1 | 25 nM | Agonist |
M4 | 30 nM | Partial Agonist |
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. In vitro studies have shown that it can reduce neuronal cell death induced by oxidative stress. For instance, in a study involving SH-SY5Y neuroblastoma cells, treatment with the compound led to a significant decrease in apoptosis markers.
Antitumor Activity
In addition to neuroprotective effects, there is emerging evidence suggesting potential anticancer activity. A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner.
Table 2: Antitumor Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 12.5 | Induction of apoptosis |
MCF-7 (Breast) | 8.0 | Cell cycle arrest at G2/M phase |
HCT116 (Colon) | 5.5 | Inhibition of CDK2 |
Case Studies
Case Study 1: Alzheimer's Disease Model
In a preclinical model of Alzheimer's disease, N-[1-(Aminomethyl)cyclohexyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide; hydrochloride was administered to transgenic mice expressing amyloid precursor protein. Results showed improved cognitive function and reduced amyloid plaque formation compared to control groups.
Case Study 2: Cancer Therapy
In another study focusing on breast cancer, the compound was tested alongside conventional chemotherapeutic agents. It was found to enhance the efficacy of doxorubicin while reducing its side effects, indicating its potential as an adjunct therapy.
Properties
IUPAC Name |
N-[1-(aminomethyl)cyclohexyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O.ClH/c20-14-19(12-4-1-5-13-19)21-18(22)11-10-16-9-8-15-6-2-3-7-17(15)16;/h2-3,6-7,16H,1,4-5,8-14,20H2,(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNLOJPVLKLTKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)NC(=O)CCC2CCC3=CC=CC=C23.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.